Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate

Catalog No.
S6587533
CAS No.
2231665-69-1
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carb...

CAS Number

2231665-69-1

Product Name

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate

IUPAC Name

methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3

InChI Key

GXVXCKZDBNGPFG-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC(C1)O)OC

Canonical SMILES

COC(=O)C1(CC(C1)O)OC

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is a chemical compound characterized by the molecular formula C7H12O4C_7H_{12}O_4 and a molecular weight of approximately 160.17 g/mol. This compound features a cyclobutane ring with a hydroxyl group and a methoxy group, contributing to its unique structural properties. The compound is often used in organic synthesis and has garnered interest for its potential applications in pharmaceuticals and agrochemicals .

Typical of carboxylates and alcohols. Notable reactions include:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Reduction: The hydroxyl group can undergo reduction to yield corresponding alcohols or further functionalized derivatives.
  • Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.

These reactions are crucial for developing more complex organic molecules or modifying existing compounds for specific applications.

Research into the biological activity of methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit antimicrobial, antifungal, or anti-inflammatory activities, indicating that this compound may also possess beneficial biological effects. Further studies are necessary to elucidate its specific mechanisms and efficacy in biological systems .

Several methods can be employed to synthesize methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods, including acid-catalyzed reactions.
  • Functional Group Transformations: Existing compounds can be modified through functional group interconversions, such as hydroxylation or methoxylation, to yield the target compound.
  • Use of Catalysts: Transition metal catalysts may facilitate the formation of the cyclobutane ring or enhance reaction rates during synthesis.

These synthetic routes highlight the versatility and accessibility of this compound for research and industrial applications .

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, it may contribute to developing new therapeutic agents.
  • Agrochemicals: Its structural properties may lend themselves to creating novel pesticides or herbicides.
  • Material Science: The compound could be utilized in synthesizing polymers or other materials due to its unique chemical structure.

The versatility of this compound makes it a candidate for further exploration in these areas .

Studies focusing on the interactions of methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate with biological targets are essential for understanding its potential therapeutic benefits. Interaction studies may include:

  • Binding Affinity Tests: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Toxicity Assessments: Determining any adverse effects on cells or organisms, which is crucial for safety evaluations.

Such studies will help clarify the compound's biological profile and guide its development in medicinal chemistry .

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate shares structural features with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylateC12H14O3C_{12}H_{14}O_3206.24 g/molContains a phenyl group
Methyl 2-hydroxycyclopentane-1-carboxylateC6H10O3C_{6}H_{10}O_3130.15 g/molCyclopentane ring instead of cyclobutane
Methyl 4-hydroxybenzoateC8H8O3C_{8}H_{8}O_3168.15 g/molAromatic structure with carboxylic acid

The uniqueness of methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate lies in its specific arrangement of functional groups on the cyclobutane ring, which may impart distinct physical and chemical properties compared to these similar compounds .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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